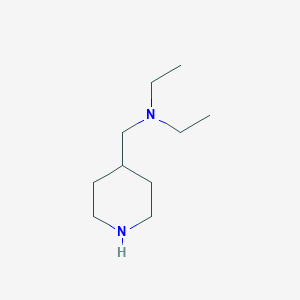

ジエチル(ピペリジン-4-イルメチル)アミン

説明

科学的研究の応用

Medicinal Chemistry Applications

Diethyl(piperidin-4-ylmethyl)amine is primarily utilized in the development of pharmacological agents. Its structure allows it to interact effectively with various biological targets, making it a valuable scaffold in drug design.

1.1 Muscarinic Receptor Antagonists

- The compound has been explored as a muscarinic receptor antagonist, which plays a crucial role in treating conditions related to the gastrointestinal and central nervous systems. These antagonists can inhibit acetylcholine's effects, thereby providing therapeutic benefits for disorders such as excessive smooth muscle contractions and respiratory secretions .

1.2 Histamine H3 Receptor Modulation

- Research indicates that derivatives of diethyl(piperidin-4-ylmethyl)amine can act as histamine H3 receptor antagonists/inverse agonists. These compounds have shown potential for treating cognitive disorders by modulating neurotransmitter release, highlighting their role in central nervous system applications .

Biological Research Applications

Diethyl(piperidin-4-ylmethyl)amine is also significant in biological studies, particularly in enzyme interactions and signaling pathways.

2.1 Enzyme Mechanisms

- The compound is employed in studying enzyme mechanisms, particularly those involving acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition studies have demonstrated its efficacy in modulating these enzymes, which are critical for neurotransmission and various physiological processes .

2.2 Inflammasome Inhibition

- Recent studies have investigated its role as a potential NLRP3 inflammasome inhibitor, which is relevant in inflammatory diseases. The compound's ability to prevent pyroptosis and reduce IL-1β release suggests its therapeutic potential in managing inflammatory responses .

Industrial Applications

In addition to its medicinal uses, diethyl(piperidin-4-ylmethyl)amine serves as an important intermediate in the synthesis of specialty chemicals.

3.1 Chemical Synthesis

- The compound acts as a building block in synthesizing complex organic molecules. Its unique structure facilitates various chemical reactions, including oxidation and substitution reactions, making it a versatile reagent in organic chemistry .

Table 1: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Muscarinic receptor antagonists | Effective in treating gastrointestinal and CNS disorders |

| Histamine H3 receptor modulation | Potential for cognitive disorder treatment | |

| Biological Research | Enzyme mechanism studies | Significant inhibition of AChE and BuChE |

| Inflammasome inhibition | Prevents pyroptosis and reduces IL-1β release | |

| Industrial Applications | Chemical synthesis | Versatile building block for organic compounds |

Case Studies

Case Study 1: Muscarinic Receptor Antagonism

A study outlined the synthesis of diethyl(piperidin-4-ylmethyl)amine derivatives that effectively blocked muscarinic receptors. These derivatives demonstrated significant reductions in gastrointestinal motility, showcasing their therapeutic potential .

Case Study 2: Histamine H3 Receptor Antagonism

Research on 4-oxypiperidine derivatives revealed that modifications on the piperidine ring could enhance binding affinity to H3 receptors. Diethyl(piperidin-4-ylmethyl)amine served as a core structure for developing these potent antagonists with promising results in cognitive enhancement assays .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl(piperidin-4-ylmethyl)amine typically involves the reaction of piperidine with diethylamine under controlled conditions. One common method is the reductive amination of piperidine with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

In industrial settings, the production of Diethyl(piperidin-4-ylmethyl)amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques .

化学反応の分析

Types of Reactions

Diethyl(piperidin-4-ylmethyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halides like alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the specific reagents and conditions used .

作用機序

The mechanism of action of Diethyl(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the specific target. The compound can also modulate signaling pathways by binding to receptors and altering their activity .

類似化合物との比較

Similar Compounds

Piperidine: A six-membered heterocyclic compound with one nitrogen atom.

Diethylamine: A secondary amine with two ethyl groups attached to the nitrogen atom.

N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.

Uniqueness

Diethyl(piperidin-4-ylmethyl)amine is unique due to its specific structure, which combines the properties of both piperidine and diethylamine. This unique structure allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in scientific research .

生物活性

Diethyl(piperidin-4-ylmethyl)amine, often referred to as EVT-380813, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Diethyl(piperidin-4-ylmethyl)amine is classified as a tertiary amine and a piperidine derivative. Its synthesis typically involves reductive amination, where 4-piperidinone is reacted with diethylamine in the presence of a reducing agent like sodium cyanoborohydride. This method allows for high yields while minimizing by-products.

Biological Activities

The biological activities of diethyl(piperidin-4-ylmethyl)amine can be summarized as follows:

1. Anti-AChE Activity

Diethyl(piperidin-4-ylmethyl)amine has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This activity is particularly relevant for the treatment of Alzheimer's disease, where AChE inhibitors are used to increase acetylcholine levels, thereby improving cognitive function. In vivo studies demonstrated that compounds containing this structure significantly increased acetylcholine content in the cerebral cortex of rats, outperforming established drugs like physostigmine.

2. Antioxidant and Anticancer Properties

Research has shown that derivatives containing diethyl(piperidin-4-ylmethyl)amine exhibit antioxidant properties and potential anticancer activities. A study evaluated compounds based on this structure against MBC-MCF7 breast cancer cells, revealing low cell viability at certain concentrations, indicating their promise as anticancer agents. The antioxidant activity was also noteworthy, with some compounds showing higher efficacy than ascorbic acid .

3. Opioid Receptor Agonism

Another application involves the synthesis of N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, which acts as a potent δ-opioid receptor agonist. This receptor is crucial for pain modulation, suggesting potential analgesic applications.

The mechanisms through which diethyl(piperidin-4-ylmethyl)amine exerts its biological effects vary based on its specific applications:

- AChE Inhibition : By binding to AChE, it prevents the breakdown of acetylcholine, enhancing cholinergic transmission.

- Antioxidant Activity : The compound's structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Receptor Interaction : As an opioid receptor agonist, it binds to δ-opioid receptors, influencing pain pathways.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-AChE | Inhibition of AChE | |

| Antioxidant | Free radical scavenging | |

| Anticancer | Cell proliferation inhibition | |

| Opioid Agonism | δ-opioid receptor activation |

Table 2: In Vitro Efficacy Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Diethyl(piperidin-4-ylmethyl)amine derivative | MBC-MCF7 | Low viability at specific concentrations | |

| N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide | Not specified | Not available |

Case Studies

Case Study 1: Alzheimer's Treatment

In a controlled study involving rats, diethyl(piperidin-4-ylmethyl)amine derivatives were administered to evaluate their effects on cognitive function. The results indicated a significant increase in acetylcholine levels compared to control groups treated with placebo or physostigmine.

Case Study 2: Breast Cancer Screening

A series of compounds incorporating diethyl(piperidin-4-ylmethyl)amine were tested against MBC-MCF7 cells. The findings revealed that several derivatives exhibited promising anticancer activity with low IC50 values, highlighting their potential for further development as therapeutic agents against breast cancer .

特性

IUPAC Name |

N-ethyl-N-(piperidin-4-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-12(4-2)9-10-5-7-11-8-6-10/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCRICNNRIGTEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395292 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116905-90-9 | |

| Record name | diethyl(piperidin-4-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。